molecular formula C6H9N3OS B14011410 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine CAS No. 56922-40-8

4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine

Cat. No.: B14011410
CAS No.: 56922-40-8
M. Wt: 171.22 g/mol
InChI Key: FLIYNRYUKILIRE-UHFFFAOYSA-N
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Description

4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H9N3OS It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 4th position, a methylsulfanyl group at the 6th position, and an amino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4,6-dihydroxy-2-methylthiopyrimidine.

    Chlorination: The compound is chlorinated using phosphorus oxychloride (POCl3) under nitrogen atmosphere to yield 4,6-dichloro-2-methylthiopyrimidine.

    Methoxylation: The dichloro compound is then treated with sodium methoxide in methanol to replace the chlorine atoms with methoxy groups, forming 4,6-dimethoxy-2-methylthiopyrimidine.

    Oxidation: The methylthio group is oxidized using hydrogen peroxide in the presence of a catalyst to yield 4,6-dimethoxy-2-methylsulfonylpyrimidine.

    Amination: Finally, the compound is reacted with ammonia to introduce the amino group at the 2nd position, resulting in this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalysts.

    Substitution: Sodium methoxide, ammonia.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Scientific Research Applications

4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .

Comparison with Similar Compounds

    4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    2-Amino-4-methoxy-6-methylthio-pyrimidine: Similar structure but with a methylthio group instead of a methylsulfanyl group.

Uniqueness: 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and agrochemicals .

Properties

CAS No.

56922-40-8

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

4-methoxy-6-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C6H9N3OS/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)

InChI Key

FLIYNRYUKILIRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N)SC

Origin of Product

United States

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